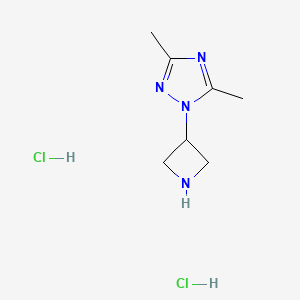

1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride

Description

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride (CAS: 1803589-40-3) is a small-molecule compound with the molecular formula C₇H₁₄Cl₂N₄ and a molecular weight of 225.12 g/mol . It features a 1,2,4-triazole core substituted with a 3,5-dimethyl group and an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 1-position. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-5-9-6(2)11(10-5)7-3-8-4-7;;/h7-8H,3-4H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIOCPBFMQCPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

. This method is efficient for synthesizing functionalized azetidines on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form azetidinones.

Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Azetidinones

Reduction: Dihydrotriazoles

Substitution: Various substituted azetidines

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The dihydrochloride form of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole has been studied for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study tested the compound against several pathogens:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Bacillus subtilis | 8 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Candida albicans | 4 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

CNS Disorders

The azetidine derivatives have been identified as potential inhibitors of phosphodiesterase type 10 (PDE10), which is implicated in various central nervous system disorders such as schizophrenia and Huntington's disease.

Case Study: PDE10 Inhibition

A patent (US9365562B2) describes the synthesis of azetidine compounds that include the triazole structure and their use as PDE10 inhibitors. This suggests a pathway for developing treatments targeting neuropsychiatric conditions.

Synthesis Routes

The synthesis of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride typically involves multi-step organic reactions:

Step-by-Step Synthesis:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles.

- Azetidine Ring Formation : The azetidine structure is synthesized via cyclization involving an appropriate amine and alkyl halide.

- Salt Formation : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Techniques

For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. Additionally, purification techniques such as crystallization or chromatography are employed to ensure high-purity products.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole ring can bind to various enzymes or receptors, potentially modulating their activity.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of nitrogen-rich heterocycles. Key structural analogs include:

Key Observations :

- The 3,5-dimethyl substitution on the triazole core may enhance lipophilicity compared to unsubstituted analogs, affecting membrane permeability .

- The dihydrochloride salt improves aqueous solubility relative to monohydrochloride or free-base forms .

Commercial and Availability Comparison

Note: The azetidine derivative’s higher cost per milligram reflects its complex synthesis and niche applications compared to simpler triazole analogs .

Biological Activity

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, as well as its potential therapeutic applications.

- Molecular Formula : C8H13Cl2N3

- Molecular Weight : 224.13 g/mol

- CAS Number : 1255718-19-4

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance:

- A study highlighted that compounds with a triazole nucleus demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 8 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound 30a | 0.125 | S. aureus |

| Compound 30b | 0.5 | E. coli |

| Compound 31d | 1 | MRSA |

Antifungal Activity

The antifungal properties of triazole derivatives are particularly noteworthy:

- One compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, showcasing a remarkable potency compared to fluconazole .

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| Compound 1n | 0.0156 | C. albicans |

| Compound 3 | 0.00097 - 0.0156 | Human pathogenic fungi |

Anticancer Activity

Preliminary studies indicate potential anticancer effects:

- Various triazole derivatives have been evaluated for their antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Some compounds demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

The biological activity of triazoles often involves the inhibition of key enzymes or pathways in microbial cells:

- For antibacterial action, the inhibition of DNA gyrase and topoisomerase IV has been noted as a mechanism for certain triazole derivatives .

- Antifungal activity is primarily attributed to the disruption of ergosterol synthesis in fungal cell membranes.

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of several synthesized triazole derivatives against resistant bacterial strains:

- The results indicated that certain compounds displayed up to 16 times more potency than traditional antibiotics like ampicillin against drug-resistant strains .

Evaluation of Antifungal Properties

In another study focusing on antifungal activity, a series of compounds were tested against multiple fungal strains:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.